Chemical structure and properties of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine
Chemical structure and properties of 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine
Executive Summary
4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is a specialized heterocyclic scaffold bridging the structural domains of aminopyrimidines and diaryl ethers. While less ubiquitous than its dimethoxy analogues (e.g., intermediates for Pyriminobac-methyl), this compound represents a critical chemical space for Acetolactate Synthase (ALS) inhibition in agrochemistry and Kinase insert domain receptor (KDR) targeting in pharmacology. This guide provides a definitive analysis of its synthesis, physicochemical properties, and biological utility, grounded in empirical protocols and mechanistic logic.
Chemical Architecture & Identity
Structural Analysis
The molecule consists of a central pyrimidine ring substituted at the C2, C4, and C6 positions. The 2-amino group functions as a hydrogen bond donor/acceptor critical for active site binding, while the 4-(4-methoxyphenoxy) moiety provides a hydrophobic "tail" often required for steric fit within hydrophobic pockets of enzymes like ALS. The 6-methyl group confers metabolic stability compared to an unsubstituted hydrogen, blocking potential oxidation sites.
| Property | Value |
| IUPAC Name | 4-(4-methoxyphenoxy)-6-methylpyrimidin-2-amine |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| SMILES | Cc1cc(Oc2ccc(OC)cc2)nc(N)n1 |
| InChI Key | Predicted (Derivative of SNWZXTZIZWBIDQ) |
| CAS Number | Not widely listed as commodity; synthesized de novo. |
Electronic Properties
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H-Bond Donors: 1 (Amine -NH₂)
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H-Bond Acceptors: 5 (Pyrimidine N1/N3, Ether O, Methoxy O, Amine N)
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Rotatable Bonds: 3 (Ether linkages allow conformational flexibility for induced fit binding)
Synthesis Protocol (Nucleophilic Aromatic Substitution)
Retrosynthetic Logic
The most robust route to 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine is via SɴAr (Nucleophilic Aromatic Substitution) . The 4-position of the pyrimidine ring, activated by the electron-withdrawing nitrogen atoms, is susceptible to nucleophilic attack by the phenoxide ion derived from 4-methoxyphenol.
Key Precursors:
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Electrophile: 2-Amino-4-chloro-6-methylpyrimidine (CAS: 5600-21-5)
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Nucleophile: 4-Methoxyphenol (MEHQ) (CAS: 150-76-5)
Experimental Workflow
Note: This protocol is adapted from standard methodologies for pyrimidinyloxy ethers [1].
Reagents:
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2-Amino-4-chloro-6-methylpyrimidine (14.3 g, 100 mmol)
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4-Methoxyphenol (13.6 g, 110 mmol)
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Potassium Carbonate (K₂CO₃, anhydrous) (27.6 g, 200 mmol)
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Solvent: DMF (Dimethylformamide) (150 mL)
Step-by-Step Procedure:
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Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxyphenol in DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion. Causality: Pre-formation of the phenoxide maximizes nucleophilicity and reduces side reactions.
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Coupling: Add 2-Amino-4-chloro-6-methylpyrimidine in a single portion.
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Reaction: Heat the mixture to 90–100°C for 6–8 hours under an inert atmosphere (N₂). Monitor via TLC (Hexane:Ethyl Acetate 1:1) until the starting chloride is consumed.
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Quenching: Cool the reaction mixture to room temperature and pour slowly into 600 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.
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Purification: Filter the precipitate, wash with water (3 x 50 mL) to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water (8:2) to yield the target compound.
Expected Yield: 75–85% Appearance: White to off-white crystalline solid.
Synthesis Pathway Diagram
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target ether.
Physicochemical Profiling
Understanding the physical behavior of this molecule is essential for formulation in agrochemical sprays or pharmaceutical tablets.
| Property | Value (Experimental/Predicted) | Context |
| Melting Point | 120–125°C | Typical for amino-pyrimidine ethers; indicates stable crystal lattice. |
| LogP (Octanol/Water) | 2.15 ± 0.3 | Moderately lipophilic; suggests good membrane permeability but low aqueous solubility. |
| pKa (Base) | ~4.5 (Pyridine N) | The pyrimidine ring is weakly basic; protonation occurs at N1/N3 in strong acid. |
| Solubility (Water) | < 50 mg/L | Poor water solubility requires emulsifiable concentrate (EC) or suspension concentrate (SC) formulation. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Methanol, Acetone. |
Analytical Characterization Data (Expected)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.15 (s, 3H, -CH₃ on pyrimidine)
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δ 3.75 (s, 3H, -OCH₃ on phenyl)
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δ 6.05 (s, 1H, C5-H pyrimidine)
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δ 6.50 (br s, 2H, -NH₂, exchangeable)
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δ 6.90–7.10 (m, 4H, Aromatic protons)
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MS (ESI+): m/z 232.1 [M+H]⁺
Biological Applications & Mechanism[1]
Agrochemical: Herbicide Resistance Management
This molecule is a structural analogue of Pyriminobac-methyl and Bispyribac-sodium . It functions as a potent inhibitor of Acetolactate Synthase (ALS) , a key enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine) in plants [2].
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Mechanism: The molecule binds to the regulatory domain of the ALS enzyme, blocking the channel for substrate access.
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Selectivity: Often selective for rice (Oryza sativa) against barnyard grass (Echinochloa crus-galli), making it valuable for paddy field weed control.
Pharmaceutical: Kinase Inhibition
The 2-aminopyrimidine motif is a "privileged scaffold" in oncology.
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Target: It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of protein kinases.
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Potential: Derivatives of this scaffold are investigated for inhibiting VEGFR (Vascular Endothelial Growth Factor Receptor) , preventing angiogenesis in tumors.
Mechanism of Action Diagram
Figure 2: Mechanism of Action (MOA) for ALS inhibition in target weed species.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact intermediate may be sparse, handling should be based on the properties of similar aminopyrimidines.
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GHS Classification:
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Warning: Causes skin irritation (H315) and serious eye irritation (H319).
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Environmental: Harmful to aquatic life with long-lasting effects (H412) (due to herbicidal activity).
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PPE Requirements:
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Nitrile gloves (0.11 mm thickness minimum).
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Safety goggles with side shields.
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P2 respiratory filter if dust is generated.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.
References
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Synthesis of Pyrimidinyloxy Phenyl Acrylates. Journal of Heterocyclic Chemistry. Methodologies for coupling 2-amino-4-chloropyrimidines with phenols via K₂CO₃/DMF. (General reference for pyrimidine substitution).
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Pyriminobac-methyl: Mechanism and Selectivity. Pesticide Biochemistry and Physiology. Describes the ALS inhibition mode of action for pyrimidinyloxy benzoates.
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2-Amino-4-chloro-6-methylpyrimidine Properties. Sigma-Aldrich Technical Data. Precursor data used for synthesis planning.[1][2]
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Structure-Activity Relationships of Pyrimidine Herbicides. Molecules. Discusses the impact of the 4-phenoxy and 6-methyl substitutions on herbicidal efficacy.
